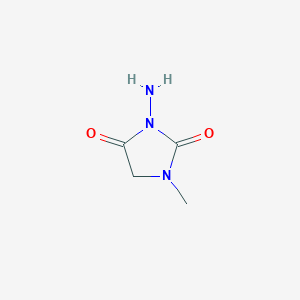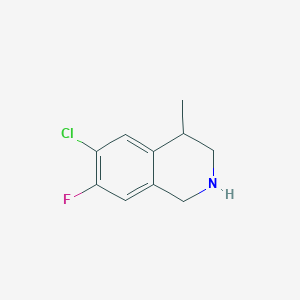![molecular formula C13H14BrNO B13696835 2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole](/img/structure/B13696835.png)
2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromobicyclo[420]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
The synthesis of 2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole typically involves a multi-step process. One common synthetic route starts with benzocyclobutene and (2-bromo-vinyl)-benzene. The reaction proceeds through a series of steps, including Grignard reactions and cyclization, to form the desired product . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with specific molecular targets, potentially leading to new therapeutic agents.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. This interaction is often mediated by the compound’s unique bicyclic structure, which allows it to fit into specific binding sites .
Comparación Con Compuestos Similares
Similar compounds include other bicyclic structures with bromine atoms, such as 2-Bromobicyclo[4.2.0]octa-1,3,5-triene and 3-Bromobicyclo[4.2.0]octa-1,3,5-triene Compared to these compounds, 2-(2-Bromobicyclo[42
Propiedades
Fórmula molecular |
C13H14BrNO |
|---|---|
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
2-(2-bromo-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C13H14BrNO/c1-13(2)7-16-12(15-13)10-6-9-8(10)4-3-5-11(9)14/h3-5,10H,6-7H2,1-2H3 |
Clave InChI |
DCIKAJCPCNPBTG-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C2CC3=C2C=CC=C3Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


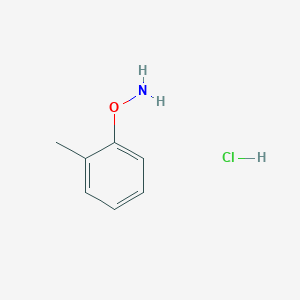

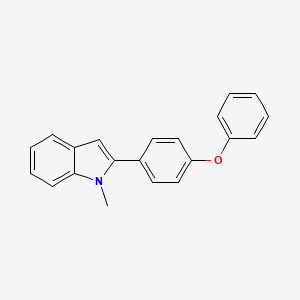
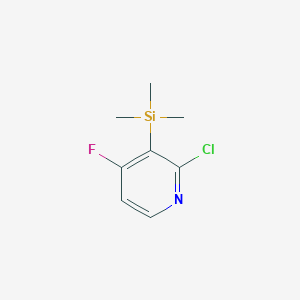
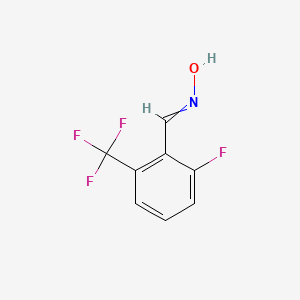

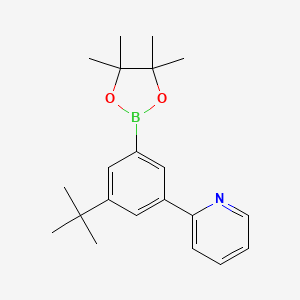
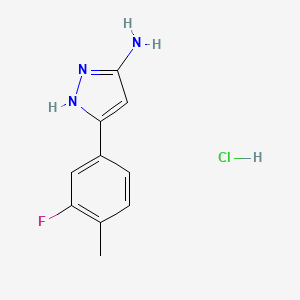
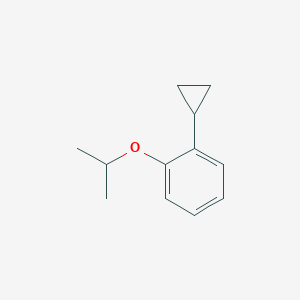

![2-Amino-7-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13696799.png)
![4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole](/img/structure/B13696804.png)
